Cas no 1807067-20-4 (Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate)

Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate
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- Inchi: 1S/C10H7F2N3O4/c1-2-19-10(16)7-5(4-13)3-6(8(11)12)9(14-7)15(17)18/h3,8H,2H2,1H3
- InChI Key: YJCMEQNVXRUWHI-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C(C(=O)OCC)=NC=1[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 403
- XLogP3: 1.9
- Topological Polar Surface Area: 109
Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029039239-1g |
Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate |
1807067-20-4 | 95% | 1g |
$3,010.80 | 2022-03-31 | |
Alichem | A029039239-250mg |
Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate |
1807067-20-4 | 95% | 250mg |
$970.20 | 2022-03-31 | |
Alichem | A029039239-500mg |
Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate |
1807067-20-4 | 95% | 500mg |
$1,617.60 | 2022-03-31 |
Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate Related Literature
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
Additional information on Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate
Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate (CAS No. 1807067-20-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate (CAS No. 1807067-20-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its pyridine core adorned with multiple functional groups, represents a promising scaffold for the synthesis of novel bioactive molecules.
The molecular structure of Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate encompasses several key functional groups, including a cyano group, a nitro group, and a difluoromethyl substituent. These elements contribute to the compound's reactivity and make it a valuable intermediate in the construction of more complex pharmacophores. The presence of these groups not only enhances its utility in synthetic chemistry but also opens up possibilities for diverse biological activities.
In recent years, there has been a growing interest in exploring the pharmacological potential of nitropyridine derivatives. The nitro group, in particular, is known for its ability to participate in various chemical transformations, such as reduction to amino groups or further functionalization, which can be exploited to tailor the properties of the final drug candidates. Additionally, the difluoromethyl group is often incorporated into drug molecules to improve metabolic stability and binding affinity.
One of the most compelling aspects of Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate is its role as a building block in the synthesis of small-molecule inhibitors targeting various therapeutic areas. For instance, studies have demonstrated its utility in the development of compounds with antimicrobial and anti-inflammatory properties. The cyano group can be further modified to introduce additional functionality, such as carboxylic acid or amide moieties, which are common pharmacophores in drug design.
The compound's application extends beyond antimicrobial and anti-inflammatory research. Emerging studies suggest its potential in oncology, where it serves as a precursor for molecules that interfere with critical signaling pathways involved in cancer cell proliferation. The combination of a nitro group and a difluoromethyl group in its structure enhances its ability to interact with biological targets, making it an attractive candidate for further investigation.
The synthesis of Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
The growing body of research on nitropyridine derivatives underscores the importance of intermediates like Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate. Ongoing studies aim to optimize synthetic routes and explore new derivatives with enhanced biological activity. Collaborative efforts between academic researchers and pharmaceutical companies are crucial for translating these findings into tangible therapeutic advancements.
In conclusion, Ethyl 3-cyano-5-(difluoromethyl)-6-nitropyridine-2-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the creation of next-generation therapeutics targeting various diseases.
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